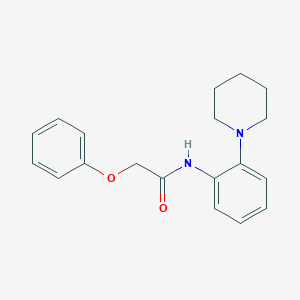![molecular formula C24H21ClN2O5 B244946 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244946.png)
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as CMTM, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has been the subject of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and kidneys. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been found to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been shown to have low side effects in animal studies. However, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. Another area of research is the investigation of the mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide in humans.
Méthodes De Synthèse
The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 3-chloro-4-methylphenyl-1,3-benzoxazole-5-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. This synthesis method has been optimized to achieve high yields of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide with good purity.
Applications De Recherche Scientifique
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C24H21ClN2O5 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O5/c1-13-5-6-14(9-17(13)25)24-27-18-12-16(7-8-19(18)32-24)26-23(28)15-10-20(29-2)22(31-4)21(11-15)30-3/h5-12H,1-4H3,(H,26,28) |
Clé InChI |
STWGHYJYEUEPTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)











![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)